molecular formula C12H5Cl5O B12668278 2,3,4,4',6-Pentachlorodiphenyl ether CAS No. 160282-05-3

2,3,4,4',6-Pentachlorodiphenyl ether

Cat. No.: B12668278
CAS No.: 160282-05-3
M. Wt: 342.4 g/mol
InChI Key: LUNNFBBTEHRYMW-UHFFFAOYSA-N
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Description

2,3,4,4’,6-Pentachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) with the molecular formula C12H5Cl5O. It is a chlorinated organic compound known for its persistence in the environment and potential toxicological effects. This compound is part of a larger group of PCDEs, which are structurally similar to polychlorinated biphenyls (PCBs) and have been studied for their environmental and health impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of 2,3,4,4’,6-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process also involves stringent environmental controls to manage the release of chlorinated by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,4’,6-Pentachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4,4’,6-Pentachlorodiphenyl ether has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of chlorinated organic compounds in various chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Studied for its toxicological effects and potential therapeutic applications in controlled doses.

    Industry: Used in the development of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,4’,6-Pentachlorodiphenyl ether involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in xenobiotic metabolism, oxidative stress, and inflammatory responses .

Comparison with Similar Compounds

  • 2,2’,4,4’,6-Pentachlorodiphenyl ether
  • 2,3,3’,4,4’-Pentachlorodiphenyl ether
  • 2,2’,3,3’,6-Pentachlorodiphenyl ether

Comparison: 2,3,4,4’,6-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it may exhibit different degrees of toxicity and environmental persistence .

Properties

CAS No.

160282-05-3

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4-(4-chlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-1-3-7(4-2-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H

InChI Key

LUNNFBBTEHRYMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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